molecular formula C20H14Cl3N5S B12067234 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine CAS No. 266337-74-0

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine

Cat. No.: B12067234
CAS No.: 266337-74-0
M. Wt: 462.8 g/mol
InChI Key: KATFDLCKNBYDBJ-UHFFFAOYSA-N
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Description

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including chlorobenzyl, chlorophenyl, and methyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzylthiol: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.

    Synthesis of 4-(4-chlorophenyl)-4H-1,2,4-triazole: This step involves the cyclization of 4-chlorobenzylthiol with hydrazine hydrate and 4-chlorobenzaldehyde in the presence of a suitable catalyst.

    Formation of the final compound: The final step involves the reaction of the triazole intermediate with 2-chloro-6-methylpyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydrosulfide, sodium methoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl chloride
  • 4-chlorobenzyl bromide
  • 1,2,4-oxadiazole derivatives

Uniqueness

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine is unique due to its specific combination of functional groups and its triazole-pyrimidine core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

266337-74-0

Molecular Formula

C20H14Cl3N5S

Molecular Weight

462.8 g/mol

IUPAC Name

2-chloro-4-[4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-6-methylpyrimidine

InChI

InChI=1S/C20H14Cl3N5S/c1-12-10-17(25-19(23)24-12)18-26-27-20(28(18)16-8-6-15(22)7-9-16)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3

InChI Key

KATFDLCKNBYDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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